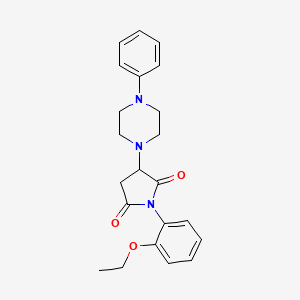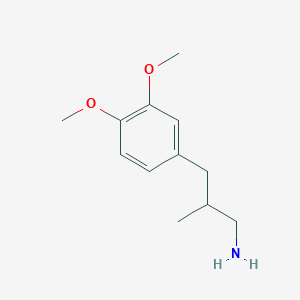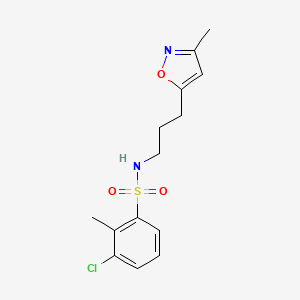![molecular formula C17H15N3O5 B2503060 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,5-dimethoxybenzoate CAS No. 452312-42-4](/img/structure/B2503060.png)
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,5-dimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,5-dimethoxybenzoate is a useful research compound. Its molecular formula is C17H15N3O5 and its molecular weight is 341.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antitumorale
Ce composé a été étudié pour son activité antitumorale potentielle . Dans une étude, une série de dérivés de 3-méthyl-4-oxo-3,4-dihydroimidazo a été synthétisée et évaluée pour son inhibition de la croissance dans sept tumeurs solides humaines et une lignée cellulaire de leucémie humaine HL-60 . L'un des composés a montré plus d'activité que les autres composés et le contrôle positif témozolomide .
Inhibition de l'acétylcholinestérase (AChE)
Le composé s'est avéré présenter une bonne activité inhibitrice contre l'acétylcholinestérase (AChE) . L'AChE est une enzyme qui catalyse la dégradation de l'acétylcholine, un neurotransmetteur, et les inhibiteurs de l'AChE sont utilisés dans le traitement de maladies telles que la maladie d'Alzheimer.
Inhibition de la butyrylcholinestérase (BuChE)
Alors que la plupart des composés synthétisés présentaient une faible activité anti-BuChE, l'un des composés a présenté une activité inhibitrice de la BuChE supérieure à celle du donépézil . La BuChE est une autre enzyme qui décompose l'acétylcholine et d'autres esters à base de choline qui agissent comme neurotransmetteurs, et ses inhibiteurs sont également utilisés dans le traitement de la maladie d'Alzheimer.
Activité neuroprotectrice
L'un des composés s'est avéré avoir une activité neuroprotectrice significative contre le stress oxydatif induit par H2O2-PC12 . Cela suggère des applications potentielles dans le traitement des maladies neurodégénératives.
Agents anti-Alzheimer potentiels
Une nouvelle série d'hybrides 4-oxobenzo[d]1,2,3-triazin-pyridinium-phénylacétamide a été conçue, synthétisée et criblée en tant qu'inhibiteurs potentiels de la cholinestérase contre l'AChE et la BuChE . Cela suggère que le composé pourrait être utilisé dans le développement de nouveaux médicaments pour le traitement de la maladie d'Alzheimer.
Solubilité dans l'eau
Ces composés ont également montré une solubilité dans l'eau considérablement améliorée . C'est une propriété importante pour la délivrance et la biodisponibilité des médicaments.
Mécanisme D'action
Target of Action
The primary targets of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,5-dimethoxybenzoate are cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a neurotransmitter involved in memory and learning .
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic transmission .
Biochemical Pathways
The compound affects the cholinergic pathway, which is involved in various cognitive functions. By inhibiting AChE and BuChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing the signal transmission in the cholinergic pathway .
Pharmacokinetics
Similar compounds have been shown to be metabolically resistant to o-glucuronidation , which could potentially enhance the bioavailability of the compound
Result of Action
The molecular and cellular effects of this compound’s action include an increase in acetylcholine levels in the synaptic cleft, leading to enhanced cholinergic transmission . This could potentially improve cognitive functions such as memory and learning.
Analyse Biochimique
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 3,5-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5/c1-23-12-7-11(8-13(9-12)24-2)17(22)25-10-20-16(21)14-5-3-4-6-15(14)18-19-20/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECLKSJEVHRXEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1h-pyrazol-3-amine hydrochloride](/img/structure/B2502981.png)
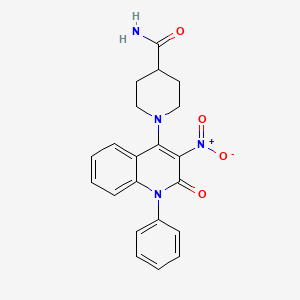
![N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]furan-2-carboxamide](/img/structure/B2502983.png)
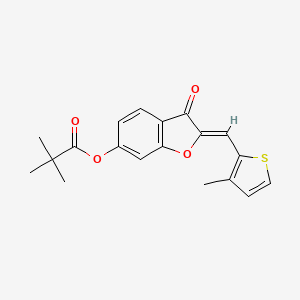
![{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 4-CHLORO-2-METHOXYBENZOATE](/img/structure/B2502985.png)
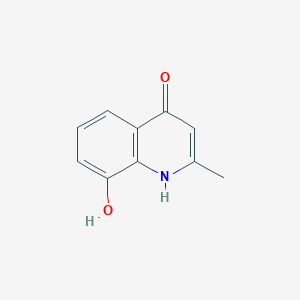
![Thieno[3,2-b]pyridine-2-carbohydrazide](/img/structure/B2502989.png)
![2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2502990.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2502991.png)
![2-{[(2-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2502993.png)
